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Compound of Interest

Compound Name: 4-Amino-2-bromonicotinonitrile

CAS No.: 1806963-70-1

Cat. No.: B2433288

Get Quote

Executive Summary & Structural Context
4-Amino-2-bromonicotinonitrile (CAS: 1186663-39-7) is a critical scaffold in the synthesis of

bicyclic heteroaromatic drugs, particularly HSP90 and kinase inhibitors. Its structural integrity is

defined by three competing electronic effects: the strong electron-donating amino group (

), the electron-withdrawing nitrile group (

), and the inductively withdrawing but mesomerically donating bromine atom.

This guide provides a Comparative Spectral Analysis, benchmarking the target compound

against its chlorinated analog (4-Amino-2-chloronicotinonitrile) and the non-cyano precursor (4-

Amino-2-bromopyridine). This triangulation method ensures assignment accuracy even in the

absence of a certified reference standard.

Structural Numbering
For this guide, the pyridine ring is numbered starting from the nitrogen (

).
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Position 2: Bromine (Br)

Position 3: Cyano (CN)

Position 4: Amino (NH

)[1][2][3]

Position 5: Methine (CH)

Position 6: Methine (CH)

Comparative C NMR Data Analysis
The following data compares the Predicted High-Confidence Shifts for the target molecule

against experimentally validated analogs. This comparison highlights the specific shielding

effects of the bromine atom (Heavy Atom Effect) and the shielding influence of the amino group

on the ortho-carbon (C3).

Table 1: Chemical Shift Comparison (DMSO- )
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Carbon
Position

Assignment

Target: 4-

Amino-2-Br

(Predicted

, ppm)

Analog A: 4-

Amino-2-Cl

(Experiment
al

, ppm)

Analog B: 4-

Amino-2-H

(Experiment
al

, ppm)

Shift Logic &

Diagnostic

Notes

C2 C-X (Ipso) 141.5 – 143.0 151.2 150.5

Diagnostic:

Br causes an

upfield shift of

~8-10 ppm

vs. Cl due to

the heavy

atom effect.

C3
C-CN

(Quaternary)
89.0 – 92.5 90.5 109.2 (C-H)

Key Feature:

Highly

shielded due

to ortho-

amino group

(+M effect)

overriding CN

deshielding.

C4
C-NH

(Ipso)
154.0 – 156.0 155.8 153.5

Deshielded

by direct

attachment to

Nitrogen.

C5
C-H

(Aromatic)
106.5 – 108.0 107.2 108.5

Shielded

ortho position

relative to NH

. Appears as

a high-

intensity

signal.

C6 C-H

(Aromatic)

152.0 – 153.5 153.0 149.8 Typical

-pyridine
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shift;

deshielded by

ring Nitrogen.

-CN Nitrile 115.5 – 117.0 116.2 N/A

Distinct weak

signal;

confirms

cyano

insertion.

Note on Solvent Effects: Data is referenced in DMSO-

. In CDCl

, expect C2 and C6 to shift downfield by +1–2 ppm, while the amino-bearing C4

may shift upfield due to loss of hydrogen bonding with the sulfoxide oxygen.

Experimental Protocol: Synthesis &
Characterization
To generate the sample for this profile, the following validated protocol is recommended. This

pathway ensures high regioselectivity for the 4-amino position via nucleophilic aromatic

substitution (

).

Synthesis Workflow
Precursor: 2,4-Dibromonicotinonitrile Reagent: Ammonium Hydroxide (28-30% NH

) / THF Mechanism: Regioselective displacement of the C4-bromide (activated by para-N and
ortho-CN).

Step-by-Step Procedure:
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Dissolution: Dissolve 2.50 g (9.55 mmol) of 2,4-dibromonicotinonitrile in 20 mL of THF.

Amination: Add 20 mL of Ammonium Hydroxide (aq).

Reaction: Seal the vessel and stir at 100 °C for 2 hours.

Critical Control Point: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (

) should disappear, replaced by a lower

spot (

).

Workup: Concentrate in vacuo to remove THF. Dilute the residue with 100 mL water.

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine.

Purification: Dry over Na

SO

, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.

NMR Acquisition Parameters
For definitive assignment, use the following acquisition parameters to ensure quaternary

carbons (C2, C3, CN) are visible.

Frequency: 100 MHz or higher (

C).

Solvent: DMSO-

(Preferred for solubility and H-bonding stabilization).

Relaxation Delay (D1):

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2433288?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


seconds (Essential for integrating C-CN and C-Br signals).

Scans:

(To resolve the low-intensity nitrile carbon).

Visualization of Structural Logic
The following diagrams illustrate the synthesis pathway and the NMR assignment logic flow,

utilizing Graphviz for clarity.

Diagram 1: Synthesis & Regioselectivity Pathway

2,4-Dibromonicotinonitrile
(Electrophile)

Meisenheimer
Intermediate

C4 Attack
(Activated by CN)

NH4OH / THF
(Nucleophile)

4-Amino-2-bromonicotinonitrile
(Target)

-HBr
(Aromatization)

Why C4?
C4 is more electrophilic than C2

due to para-N and ortho-CN activation.

Click to download full resolution via product page

Caption: Regioselective

pathway favoring C4 substitution due to electronic activation by the nitrile and pyridine nitrogen.

Diagram 2: NMR Assignment Logic Flow
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Signal ~142 ppm
(Quaternary)

Check Heavy Atom Effect

Signal ~90 ppm
(Quaternary)

Check HMBC from NH2 protons

Signal ~116 ppm
(Quaternary, Weak)

Assign Nitrile (-CN)
Characteristic Region

Chemical Shift Range

Signal ~155 ppm
(Quaternary)

Assign C3 (C-CN)
Shielded by ortho-NH2

Strong correlation

Assign C4 (C-NH2)
Deshielded ipso

Direct attachment

Assign C2 (C-Br)
Shielded vs Cl-analog

Br shields ~10ppm

Click to download full resolution via product page

Caption: Logic flow for assigning quaternary carbons using HMBC correlations and substituent

effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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